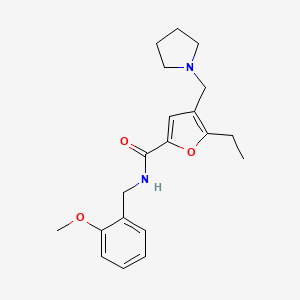![molecular formula C19H29N3O3 B5905668 1-(2-{[(2,3,6-trimethylphenoxy)acetyl]amino}ethyl)piperidine-3-carboxamide](/img/structure/B5905668.png)
1-(2-{[(2,3,6-trimethylphenoxy)acetyl]amino}ethyl)piperidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-{[(2,3,6-trimethylphenoxy)acetyl]amino}ethyl)piperidine-3-carboxamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as TPCA-1 and is a selective inhibitor of the nuclear factor-kappa B (NF-κB) pathway.
Mecanismo De Acción
TPCA-1 is a selective inhibitor of the NF-κB pathway, which is a key regulator of inflammation and immune responses. NF-κB is activated in response to various stimuli, such as cytokines and bacterial products, and plays a crucial role in the regulation of the immune system. TPCA-1 inhibits the activation of NF-κB by blocking the phosphorylation and degradation of its inhibitor, IκBα.
Biochemical and Physiological Effects:
TPCA-1 has been shown to have various biochemical and physiological effects. In cancer cells, TPCA-1 inhibits cell proliferation, induces cell cycle arrest, and promotes apoptosis. In animal models of inflammation, TPCA-1 reduces the production of pro-inflammatory cytokines and chemokines, and attenuates tissue damage. In addition, TPCA-1 has been shown to have a protective effect on the liver, by reducing oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TPCA-1 has several advantages for lab experiments, including its selectivity for the NF-κB pathway, its ability to inhibit the activation of NF-κB in a dose-dependent manner, and its low toxicity. However, TPCA-1 has some limitations, including its poor solubility in water, which can limit its use in cell culture experiments, and its potential off-target effects, which can affect the interpretation of the results.
Direcciones Futuras
There are several future directions for the research on TPCA-1. One direction is to investigate the potential applications of TPCA-1 in other diseases, such as cardiovascular disease and neurodegenerative diseases. Another direction is to develop more potent and selective inhibitors of the NF-κB pathway, which can overcome the limitations of TPCA-1. Furthermore, it is important to investigate the potential side effects of TPCA-1, to ensure its safety for clinical use. Finally, it is important to investigate the mechanisms underlying the anti-cancer and anti-inflammatory effects of TPCA-1, to identify new targets for drug development.
Métodos De Síntesis
TPCA-1 is synthesized by reacting 2,3,6-trimethylphenol with acetyl chloride to form 2,3,6-trimethylphenyl acetate. This intermediate is then reacted with ethylenediamine to form the corresponding amide. Finally, piperidine-3-carboxylic acid is coupled with the amide to form TPCA-1.
Aplicaciones Científicas De Investigación
TPCA-1 has been extensively studied for its potential applications in various fields, including cancer research, inflammation, and autoimmune diseases. TPCA-1 has been shown to inhibit the growth of various cancer cells, such as breast cancer, lung cancer, and pancreatic cancer cells. In addition, TPCA-1 has been shown to reduce inflammation in various animal models, including rheumatoid arthritis and sepsis.
Propiedades
IUPAC Name |
1-[2-[[2-(2,3,6-trimethylphenoxy)acetyl]amino]ethyl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O3/c1-13-6-7-14(2)18(15(13)3)25-12-17(23)21-8-10-22-9-4-5-16(11-22)19(20)24/h6-7,16H,4-5,8-12H2,1-3H3,(H2,20,24)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVGWWOLDIYSRDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)OCC(=O)NCCN2CCCC(C2)C(=O)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[benzyl(2,5-dimethyl[1,3]oxazolo[5,4-d]pyrimidin-7-yl)amino]propanamide](/img/structure/B5905595.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-methyl-N-[1-methyl-2-(4-methylpyridin-2-yl)ethyl]propan-1-amine](/img/structure/B5905604.png)
![3-(1-{1-[(2,5-difluorophenyl)sulfonyl]piperidin-4-yl}-1H-1,2,3-triazol-4-yl)propan-1-ol](/img/structure/B5905608.png)
amine](/img/structure/B5905615.png)
![1-{[(1S*,2R*)-2-butylcyclopropyl]carbonyl}-4-(4-cyclohexyl-1H-1,2,3-triazol-1-yl)piperidine](/img/structure/B5905616.png)
amine](/img/structure/B5905617.png)
![N-benzyl-1-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-N-(1,3-thiazol-2-ylmethyl)methanamine](/img/structure/B5905622.png)
![2-[(2-chlorobenzyl)thio]-N-{[5-(2-furyl)-1,2,4-oxadiazol-3-yl]methyl}acetamide](/img/structure/B5905636.png)
![3-azocan-1-yl-N-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}propanamide](/img/structure/B5905656.png)
![N-[(1-pyridin-3-yl-1H-pyrrol-2-yl)methyl]-N-(3-thienylmethyl)butan-2-amine](/img/structure/B5905661.png)
![ethyl {methyl[3-(phenylthio)propyl]amino}acetate](/img/structure/B5905671.png)

![N-{(1S)-1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-1H-1,2,4-triazol-5-yl]-3-methylbutyl}acetamide](/img/structure/B5905685.png)